1-Hexanol
1-Hexanol
1-Hexanol is produced from coconut oil and palm oils. It is used in the production of antiseptics, fragrances and perfumes. 1-Hexanol is also used as a solvent in the production of plasticizers.
1-Hexanol is a linear primary alcohol. It is formed as an intermediate during the catalytic transformation of cellulose. The ability of 1,1,3,3-tetramethylguanidine (TMG) in 1-hexanol solvent system to capture carbon dioxide has been assessed. The solubility of light fullerenes in 1-hexanol as a function of temperature and pressure was studied.
1-Hexanol is an organic alcohol, which has application in the synthesis of antiseptics, fragrances, perfumes, etc. It is also used as a component of plasticizers.
, also known as hexanol or 1-hexyl alcohol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, is considered to be a fatty alcohol lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces, saliva, and urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is also a parent compound for other transformation products, including but not limited to, hexyl octanoate, hexyl propanoate, and monohexyl phthalate. is a potentially toxic compound.
Hexanols appears as a clear colorless liquid mixture of isomeric six-carbon alcohols with similar chemical properties. Vapors are heavier than air. Used to make pharmaceuticals and as a solvent.
N-hexanol appears as a clear colorless liquid. Flash point 149°F. Less dense than water and insoluble in water. Vapors heavier than air.
1-Hexanol is a linear primary alcohol. It is formed as an intermediate during the catalytic transformation of cellulose. The ability of 1,1,3,3-tetramethylguanidine (TMG) in 1-hexanol solvent system to capture carbon dioxide has been assessed. The solubility of light fullerenes in 1-hexanol as a function of temperature and pressure was studied.
1-Hexanol is an organic alcohol, which has application in the synthesis of antiseptics, fragrances, perfumes, etc. It is also used as a component of plasticizers.
, also known as hexanol or 1-hexyl alcohol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, is considered to be a fatty alcohol lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces, saliva, and urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is also a parent compound for other transformation products, including but not limited to, hexyl octanoate, hexyl propanoate, and monohexyl phthalate. is a potentially toxic compound.
Hexanols appears as a clear colorless liquid mixture of isomeric six-carbon alcohols with similar chemical properties. Vapors are heavier than air. Used to make pharmaceuticals and as a solvent.
N-hexanol appears as a clear colorless liquid. Flash point 149°F. Less dense than water and insoluble in water. Vapors heavier than air.
Brand Name:
Vulcanchem
CAS No.:
111-27-3
VCID:
VC20827477
InChI:
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3
SMILES:
CCCCCCO
Molecular Formula:
C6H14O
CH3(CH2)4CH2OH
C6H14O
CH3(CH2)4CH2OH
C6H14O
Molecular Weight:
102.17 g/mol
1-Hexanol
CAS No.: 111-27-3
Cat. No.: VC20827477
Molecular Formula: C6H14O
CH3(CH2)4CH2OH
C6H14O
Molecular Weight: 102.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Hexanol is produced from coconut oil and palm oils. It is used in the production of antiseptics, fragrances and perfumes. 1-Hexanol is also used as a solvent in the production of plasticizers. 1-Hexanol is a linear primary alcohol. It is formed as an intermediate during the catalytic transformation of cellulose. The ability of 1,1,3,3-tetramethylguanidine (TMG) in 1-hexanol solvent system to capture carbon dioxide has been assessed. The solubility of light fullerenes in 1-hexanol as a function of temperature and pressure was studied. 1-Hexanol is an organic alcohol, which has application in the synthesis of antiseptics, fragrances, perfumes, etc. It is also used as a component of plasticizers. , also known as hexanol or 1-hexyl alcohol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, is considered to be a fatty alcohol lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces, saliva, and urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is also a parent compound for other transformation products, including but not limited to, hexyl octanoate, hexyl propanoate, and monohexyl phthalate. is a potentially toxic compound. Hexanols appears as a clear colorless liquid mixture of isomeric six-carbon alcohols with similar chemical properties. Vapors are heavier than air. Used to make pharmaceuticals and as a solvent. N-hexanol appears as a clear colorless liquid. Flash point 149°F. Less dense than water and insoluble in water. Vapors heavier than air. |
|---|---|
| CAS No. | 111-27-3 |
| Molecular Formula | C6H14O CH3(CH2)4CH2OH C6H14O |
| Molecular Weight | 102.17 g/mol |
| IUPAC Name | hexan-1-ol |
| Standard InChI | InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3 |
| Standard InChI Key | ZSIAUFGUXNUGDI-UHFFFAOYSA-N |
| Impurities | Co-products of acetaldehyde-crotonaldehyde reaction /to produce hexanol/ are 1-decanol and 1-octanol. The by-product of acetaldehyde-butyraldehyde aldolization /to produce hexanol/ is 2-ethyl-1-butanol. Commercial plasticizer hexanol contains acidity (0.001% as acetic acid), carbonyl (<0.003 wt % oxygen), and 0.05% moisture |
| SMILES | CCCCCCO |
| Canonical SMILES | CCCCCCO |
| Boiling Point | 314.8 °F at 760 mm Hg (USCG, 1999) 157.6 °C 157 °C at 760 mm Hg 157 °C |
| Colorform | Colorless liquid |
| Flash Point | 145 °F (USCG, 1999) 73.9 °C (Open cup) 58.4 °C (Closed cup) 145 °F (63 °C) (Closed cup) 63 °C c.c. |
| Melting Point | -48.3 °F (USCG, 1999) -44.6 °C Fp -46.7 ° -44.6°C |
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